2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde
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Overview
Description
2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde is a heterocyclic organic compound that features a pyridine ring substituted with bromine, fluorine, and methyl groups, as well as an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde typically involves multi-step processes starting from commercially available precursors. One common route involves the bromination and fluorination of 3-methylpyridine, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and catalysts.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism by which 2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as bromine and fluorine can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoropyridine
- 3-Bromo-5-fluoropyridine
- 2-Bromo-3-fluoro-5-methylpyridine
Uniqueness
Compared to similar compounds, it offers a unique balance of electronic and steric properties that can be advantageous in specific synthetic and research contexts .
Properties
CAS No. |
2489461-17-6 |
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Molecular Formula |
C7H5BrFNO |
Molecular Weight |
218.02 g/mol |
IUPAC Name |
2-bromo-5-fluoro-3-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H5BrFNO/c1-4-5(3-11)6(9)2-10-7(4)8/h2-3H,1H3 |
InChI Key |
CPYHUAXGUZGGOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1Br)F)C=O |
Origin of Product |
United States |
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